

# Introduction to M1 Receptor PAMs in Alzheimer's Disease

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## Compound of Interest

Compound Name: VU10010

Cat. No.: B119915

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Alzheimer's disease is characterized by progressive cognitive decline, largely attributed to the accumulation of  $\beta$ -amyloid ( $A\beta$ ) plaques and neurofibrillary tangles, as well as cholinergic system dysfunction. The M1 muscarinic acetylcholine receptor (M1 mAChR) is a key target for AD therapy due to its high expression in cognitive centers of the brain, such as the hippocampus and cortex, and its role in learning and memory. Unlike direct agonists which can cause significant side effects by activating other muscarinic receptor subtypes, M1 PAMs enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more targeted therapeutic approach. The compounds VU0486846 and VU0467319 (VU319) have emerged as promising M1 PAMs with demonstrated efficacy in various preclinical AD models.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of VU0486846 and VU0467319, as well as their efficacy in preclinical models of AD.

Table 1: In Vitro Pharmacology of VU-Series M1 PAMs

Compound	Parameter	Value	Species	Reference
VU0467319 (VU319)	M1 PAM EC <sub>50</sub>	492 ± 2.9 nM	Human	
M1 Agonism EC <sub>50</sub>	> 30 µM	Human		
% ACh Max Response	71.3 ± 9.9%	Human		
VU0486846	M1 PAM EC <sub>50</sub>	0.31 µM (31		

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